molecular formula C12H14O2 B1301129 2,2-Dimethylchromane-6-carbaldehyde CAS No. 61370-75-0

2,2-Dimethylchromane-6-carbaldehyde

Cat. No. B1301129
CAS RN: 61370-75-0
M. Wt: 190.24 g/mol
InChI Key: IDUKOSGEQABOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylchromane-6-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as chromanes. Chromanes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The 2,2-dimethyl substitution indicates that two methyl groups are attached to the second carbon of the chromane ring. The suffix '6-carbaldehyde' denotes the presence of an aldehyde functional group at the sixth position of the chromane ring structure.

Synthesis Analysis

The synthesis of compounds related to 2,2-dimethylchromane-6-carbaldehyde has been explored in various studies. For instance, novel methods for synthesizing 2,2-dimethylchromens involve the pyridine-catalyzed condensation of 3-hydroxyisovaleraldehyde dimethyl acetal with phenols . This method has been applied to synthesize a range of compounds, including those with biological significance such as lonchocarpin and acronycine. Additionally, the synthesis of 6-acetyl-2,2-dimethyl-chromane, a closely related compound, has been achieved and characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds within the chromane family has been determined using X-ray diffraction methods. For example, the crystal structure of 6-acetyl-2,2-dimethyl-chromane was determined, revealing that the molecule crystallizes in the triclinic P-1 space group and possesses a planar skeletal fragment due to extended π-bonding delocalization . Although not directly related to 2,2-dimethylchromane-6-carbaldehyde, these findings provide insight into the structural characteristics that may be expected for chromane derivatives.

Chemical Reactions Analysis

The reactivity of chromane derivatives can be inferred from studies on similar compounds. For instance, the retro-cheletropic ene reaction of 1-methyl-6-methylenecyclohexa-2,4-diene-1-carbaldehyde, a compound with a related structure, has been investigated, revealing a concerted mechanism through a five-membered cyclic transition state . This suggests that 2,2-dimethylchromane-6-carbaldehyde may also undergo similar pericyclic reactions.

Physical and Chemical Properties Analysis

The physical properties of chromane derivatives can be quite diverse. For 6-acetyl-2,2-dimethyl-chromane, the melting point was determined to be 93°C, and the compound was found to decompose at temperatures higher than 196°C . The vibrational modes of this compound were also calculated and assigned using IR and Raman spectroscopy, complemented by DFT calculations. The electronic spectrum, calculated using the TD-DFT method, indicated that the absorption bands are primarily due to π→π* transitions . These properties provide a general understanding of the physical and chemical behavior of chromane derivatives, which could be extrapolated to 2,2-dimethylchromane-6-carbaldehyde.

Scientific Research Applications

Synthetic Value in Chemical Reactions

2,2-Dimethylchromane-6-carbaldehyde and its derivatives have been explored for their potential in various chemical reactions. For instance, studies have shown that chromenes, like 7-methoxy-2,2-dimethylchroman-4-one, can react with Vilsmeier reagents to yield chlorochromenes, which hold potential synthetic value. These chlorochromenes can be hydrolysed back to chroman-4-one, highlighting their versatility in synthetic chemistry (Brown, Marcus, & Anastasis, 1985).

Role in Novel Synthesis Processes

The compound and its analogs are instrumental in novel synthesis processes. For example, derivatives like (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde represent stable alternatives to other chemical entities, with large-scale synthesis from D-mannitol (Ley & Michel, 2003). Additionally, these compounds are key in synthesizing push-pull benzothiazole derivatives with potential applications in non-linear optics (Hrobárik, Sigmundová, & Zahradník, 2004).

Applications in Organic and Inorganic Chemistry

The compound's utility extends to both organic and inorganic chemistry. For instance, dimethylindium-pyridine-2-carbaldehyde oximate, a derivative, has been studied for its crystal and molecular structure, contributing to the understanding of organometallic chemistry (Shearer, Twiss, & Wade, 1980).

Involvement in Gas Phase Kinetics

2,2-Dimethylchromane-6-carbaldehyde derivatives are also studied in gas phase kinetics. For example, research on retro-cheletropic ene reactions of similar compounds has contributed to understanding reaction mechanisms and kinetics in the gas phase (Gholami & Izadyar, 2004).

Biological Activity Exploration

Derivatives of 2,2-Dimethylchromane-6-carbaldehyde have been synthesized for their potential biological activities. For example, 2-dimethylchroman frameworks are found in natural and synthetic compounds exhibiting antitumor, anticancer, and other biological activities. Organocatalytic synthesis of these compounds can be an efficient pathway to access them for further biological exploration (Omoregbee, Luc, Dinh, & Nguyen, 2020).

Contribution to Structural Chemistry

The compound and its derivatives contribute significantly to structural chemistry. For instance, the reaction of specific derivatives has led to the formation of chalcone derivatives, which are crucial for understanding molecular alignment and hydrogen bonding patterns (Ahmad et al., 2011).

Future Directions

The future directions for 2,2-Dimethylchromane-6-carbaldehyde could involve its use in the development of new antifungal agents. A study has shown that a series of 2,2-dimethyl-2H-chromene derivatives, which includes 2,2-Dimethylchromane-6-carbaldehyde, exhibited significant antifungal activity . This suggests potential future applications of this compound in agriculture as a botanical fungicide .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUKOSGEQABOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365174
Record name 2,2-dimethylchromane-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylchromane-6-carbaldehyde

CAS RN

61370-75-0
Record name 2,2-dimethylchromane-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a nitrogen flushed 100 mL round bottom flask were added 6-bromo-2,2-dimethyl-3,4-dihydro-2H-chromene (0.41 g, 1.7 mmol) and THF (6 mL). A solution of n-BuLi in hexanes (0.69 mL, 2.6 M, 1.79 mmol) was added at −78° C. The resulting reaction mixture was stirred at −78° C. for 10 minutes when DMF (0.20 mL, 2.55 mmol) was added. The reaction mixture was allowed to warm to room temperature and was diluted with EtOAc (25 mL). It was stirred over wet silica gel (10 g silica gel/0.5 mL water) for 10 minutes and was filtered. The solid was rinsed with EtOAc and the filtrate was concentrated. The residue was purified on a silica gel column eluting with a gradient of 100% hexanes to 20% EtOAc/hexanes to give the title intermediate (0.25 g) as a light yellow oil.
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylchromane-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylchromane-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2,2-Dimethylchromane-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2,2-Dimethylchromane-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2,2-Dimethylchromane-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2,2-Dimethylchromane-6-carbaldehyde

Citations

For This Compound
7
Citations
W Yu, L Tong, B Hu, B Zhong, J Hao, T Ji… - Journal of medicinal …, 2016 - ACS Publications
The discovery of potent and pan-genotypic HCV NS5A inhibitors faces many challenges including the significant diversity among genotypes, substantial potency shift conferred on some …
Number of citations: 29 pubs.acs.org
M Schacht - 2019 - ediss.sub.uni-hamburg.de
Aim of this work was the synthesis of both natural products rubrolide R and S for biological evaluation. For this purpose a protecting group free total synthesis of and was established. A …
Number of citations: 3 ediss.sub.uni-hamburg.de
X Song, F Gaascht, C Schmidt-Dannert, CE Salomon - Molecules, 2020 - mdpi.com
Edible mushrooms are an important source of nutraceuticals and for the discovery of bioactive metabolites as pharmaceuticals. In this work, the OSMAC (One Strain, Many Active …
Number of citations: 28 www.mdpi.com
D SK, KR Sridhar, MK Gupta - Fungal Biotec, 2021 - fungalbiotec.org
Hericium erinaceus (commonly known as lion’s mane mushroom) is an edible mushroom used in traditional Chinese medicine. It is a prolific producer of diverse bioactive metabolites …
Number of citations: 3 www.fungalbiotec.org
M Zeb, CH Lee - Molecules, 2021 - mdpi.com
Mushrooms, the fruiting bodies of fungi, are known for a long time in different cultures around the world to possess medicinal properties and are used to treat various human diseases. …
Number of citations: 56 www.mdpi.com
TA Moreira, R Lafleur-Lambert, LCA Barbosa… - Tetrahedron …, 2019 - Elsevier
The fungal metabolites rubrolide R and S were synthesized in concise, entirely stereoselective fashion through the combined use of bromine-stereodirected vinylogous aldol …
Number of citations: 3 www.sciencedirect.com
林睿 - 2021 - 中国地质大学(北京)
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.